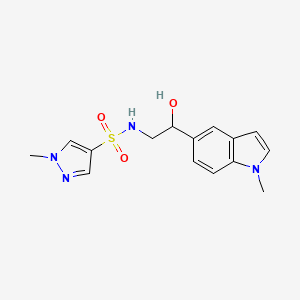

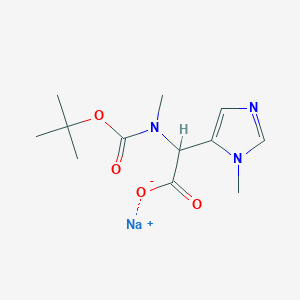

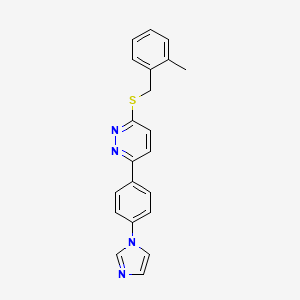

![molecular formula C15H23N3O2 B2357366 Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate CAS No. 1211596-61-0](/img/structure/B2357366.png)

Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C15H23N3O2 . It is used as an intermediate for many pharmaceutically active substances .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from L-aspartic acid, optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate was synthesized, and the reaction conditions were optimized in each step .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate was reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives was reported, where tert-butyl 2-amino phenylcarbamate was condensed with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the compound (S)-1-tert-Butoxycarbonyl-3-aminopyrrolidine has a molecular weight of 350.32 and a boiling point of 216-217 °C .Applications De Recherche Scientifique

Enantioselective Synthesis

A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines is described, highlighting the chemical's utility in creating chiral pyrrolidine derivatives. This method involves a nitrile anion cyclization strategy, offering a high yield and enantiomeric excess, demonstrating the compound's role in synthesizing chiral building blocks for further chemical or pharmaceutical applications (Chung et al., 2005).

Pharmacological Potential

Investigations into CP-533,536, a compound structurally related to tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate, reveal its development to aid in bone fracture healing. This research underscores the compound's relevance in understanding metabolic pathways and its potential as a therapeutic agent (Prakash et al., 2008).

Molecular Structure Analysis

The crystal and molecular structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, a derivative, is characterized through X-ray diffraction studies. This analysis provides insights into the compound's conformation and intermolecular interactions, essential for designing molecules with desired physical and chemical properties (Naveen et al., 2007).

Continuous Flow Synthesis

A novel one-step, continuous flow synthesis method for pyrrole-3-carboxylic acids from tert-butyl acetoacetates demonstrates the compound's role in facilitating efficient, scalable chemical reactions. This approach highlights its significance in streamlining the synthesis process for complex organic molecules (Herath & Cosford, 2010).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 3-(2-aminoanilino)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-11(10-18)17-13-7-5-4-6-12(13)16/h4-7,11,17H,8-10,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRQOXULXDFABD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

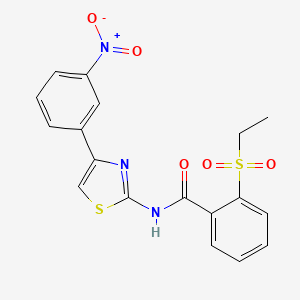

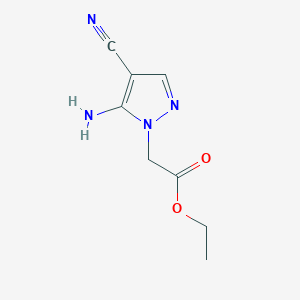

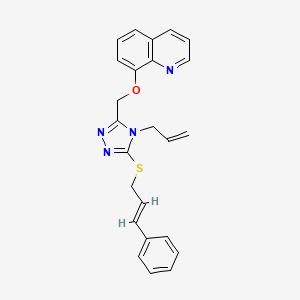

![3-Butyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2357290.png)

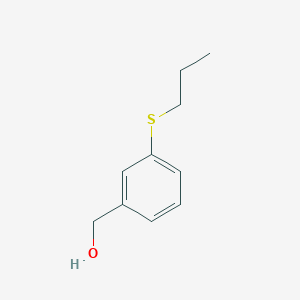

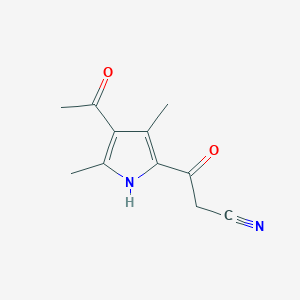

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2357294.png)

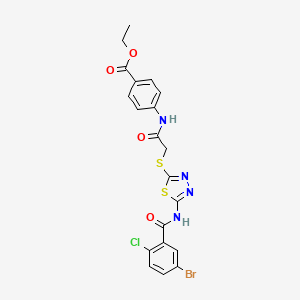

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2357295.png)

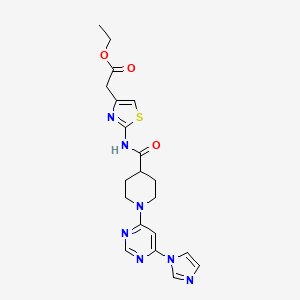

![5-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B2357303.png)